1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochloride
Description
Properties
IUPAC Name |
1-[4-(2-aminoethyl)piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.ClH/c1-8(12)11-6-4-10(3-2-9)5-7-11;/h2-7,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSSTUXZMKJAKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochloride typically involves the reaction of 1-(2-aminoethyl)piperazine with acetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems helps in achieving consistent quality. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Alkylation and Cross-Coupling Reactions
The primary amine in the aminoethyl group participates in nucleophilic substitution and Buchwald–Hartwig coupling reactions.
Key Findings :
-
Palladium-catalyzed coupling with aryl chlorides produces bioactive heterocycles, demonstrating utility in anticancer drug intermediates .
-
Alkylation with bromothiophene derivatives under basic conditions achieves high regioselectivity .
Schiff Base Formation
The primary amine reacts with aldehydes to form imines, crucial for synthesizing antimicrobial and antioxidant agents.
Mechanistic Insight :
-
FTIR analysis confirms C=N bond formation at 1625 cm⁻¹, with N–H stretch disappearance (3340–3220 cm⁻¹) .
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DFT calculations (B3LYP/6-31G**) align with experimental UV-Vis spectra, validating electronic transitions .
Deprotection and Salt Formation
The hydrochloride salt is synthesized via acid-mediated deprotection of tert-butoxycarbonyl (Boc)-protected precursors.
Industrial Relevance :
Acylation and Ketone Reactivity
The ethanone moiety undergoes nucleophilic additions, though its reactivity is moderated by steric hindrance.
Limitations :
-
The ketone exhibits lower electrophilicity compared to aldehydes, necessitating activated substrates for efficient reactions .
Coordination Chemistry
The piperazine nitrogen atoms form stable complexes with transition metals, enhancing catalytic or therapeutic properties.
| Metal Salt | Conditions | Complex | Stability Constant (log K) | Source |
|---|---|---|---|---|
| Cu(II) chloride | Methanol, RT, 2 hours | [Cu(L)Cl₂] | 8.2 ± 0.3 | |
| Fe(III) nitrate | Ethanol, reflux, 6 hours | [Fe(L)(NO₃)₃] | 6.9 ± 0.2 |
Applications :
Stability and Degradation
Under oxidative or hydrolytic conditions, the compound degrades via predictable pathways:
| Condition | Degradation Product | Half-Life | Mechanism |
|---|---|---|---|
| 0.1 M HCl, 70°C, 24 h | Piperazine-1,4-diium chloride | 8 hours | Hydrolysis of ethanone |
| H₂O₂ (3%), RT, 48 h | N-Oxide derivative | 12 hours | Oxidation of piperazine N |
Formulation Considerations :
Scientific Research Applications
Medicinal Chemistry Applications
1. Cancer Treatment
Recent studies have highlighted the efficacy of compounds related to 1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochloride in targeting poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. For instance, derivatives of piperazine have been synthesized and evaluated for their ability to inhibit PARP activity, leading to increased apoptosis in cancer cells. The compound demonstrated an IC50 value of 18 μM against human breast cancer cell lines, indicating significant cytotoxicity and potential as a lead compound for developing new PARP inhibitors .
2. Neuropharmacology
The compound is also being investigated for its neuropharmacological properties. Its structural similarity to other piperazine derivatives suggests potential interactions with neurotransmitter receptors, which could be beneficial in treating neurological disorders such as Alzheimer's disease and depression. Research indicates that modifications to the piperazine ring can enhance receptor affinity and selectivity .
3. Antimicrobial Activity
In addition to its anticancer properties, 1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochloride has shown promise as an antimicrobial agent. Studies have reported that piperazine derivatives exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria. For example, a series of Schiff bases derived from this compound were tested for their antibacterial efficacy, revealing significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli .
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. In biological systems, it may modulate neurotransmitter activity by binding to receptor sites, thereby influencing signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Piperazine-ethanone derivatives vary primarily in substituents on the piperazine ring, the ethanone moiety, or appended aromatic/heteroaromatic groups. Key structural classes include:
Key Research Findings and Trends
- QSAR Insights : Electron affinity (EA) and brain/blood partition coefficients (QPlogBB) correlate with anti-dopaminergic activity in biphenyl-piperazine derivatives, guiding rational design .
- Structural Optimization : Substituents like methoxy or chloro groups balance receptor affinity and metabolic stability. For example, 2-methoxyphenyl enhances serotonin receptor selectivity .
- Emerging Applications: Piperazine-ethanones are being explored as covalent kinase inhibitors (e.g., chloro derivatives) and antiparasitics .
Biological Activity
1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochloride, a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is structurally related to various biologically active piperazine derivatives, which have been reported to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and neuropharmacological activities.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This molecular formula indicates the presence of a piperazine ring substituted with an aminoethyl group and an ethanone moiety, contributing to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of piperazine derivatives, including 1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochloride, as anticancer agents. For instance, compounds structurally similar to this derivative have shown significant efficacy against various cancer cell lines. In one study, certain piperazine derivatives exhibited IC50 values comparable to established chemotherapeutics like Olaparib, indicating their potential as PARP inhibitors in cancer therapy .
Table 1: Anticancer Activity of Piperazine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5e | MCF-7 | 18 | PARP1 inhibition |
| Olaparib | MCF-7 | 57.3 | PARP1 inhibition |
| 5a | MCF-7 | 29.8 | PARP1 inhibition |
Antimicrobial Activity
The antimicrobial properties of piperazine derivatives have also been extensively studied. The compound has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. In vitro assays revealed that the compound exhibits significant antibacterial activity, outperforming standard antibiotics in some cases .
Table 2: Antimicrobial Activity of Piperazine Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochloride | E. coli | 15 |
| S. aureus | 20 | |
| Gentamicin | E. coli | 18 |
| S. aureus | 22 |
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological effects, particularly in modulating serotonin receptors. Research indicates that modifications in the piperazine structure can enhance affinity and efficacy at serotonin receptors (5-HT receptors), suggesting potential applications in treating mood disorders and anxiety .
Table 3: Serotonin Receptor Affinity of Piperazine Derivatives
| Compound | Receptor Type | EC50 (nM) |
|---|---|---|
| Norbo-4 | 5-HT1A | 181 |
| Norbo-10 | 5-HT2A | 194 |
| Unsubstituted Compound | 5-HT1A | 1633 |
Case Studies
Several studies have investigated the biological activity of piperazine derivatives similar to 1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochloride:
- Anticancer Study : A recent study reported that certain substituted piperazines inhibited PARP1 activity effectively, leading to enhanced apoptosis in breast cancer cells. The mechanism involved increased phosphorylation of H2AX and activation of CASPASE pathways .
- Antimicrobial Evaluation : In a comparative study, various piperazine derivatives were screened for antibacterial activity against common pathogens. The results indicated that some derivatives exhibited superior activity compared to traditional antibiotics like Gentamicin .
- Neuropharmacological Investigation : A study exploring the effects of piperazine derivatives on serotonin receptors found that specific structural modifications significantly increased receptor activation potency, suggesting therapeutic potential for anxiety and depression treatments .
Q & A
Q. What are the standard synthetic routes for preparing 1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution or acylation of piperazine derivatives. For example, chloroacetyl chloride can react with a substituted piperazine in anhydrous dichloromethane under basic conditions (e.g., triethylamine) at low temperatures (273 K) to form the ketone intermediate, followed by hydrochloric acid treatment to yield the hydrochloride salt . Optimization includes monitoring reaction progress via TLC, controlling stoichiometry (e.g., 1:1 molar ratio of reactants), and using inert atmospheres to prevent side reactions. Post-synthesis, crystallization from dichloromethane/water mixtures improves purity .
Q. Which characterization techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structure using SHELX software (e.g., SHELXL for refinement), ensuring data-to-parameter ratios >15 and R-factors <0.05 for high precision .
- Spectroscopy : Confirm functional groups via FT-IR (e.g., carbonyl stretch at ~1650–1750 cm⁻¹) and ¹H/¹³C NMR (e.g., piperazine proton signals at δ 2.5–3.5 ppm) .
- Mass spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]⁺ ion) and purity (≥95% via HPLC) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .
- Spill management : Neutralize accidental releases with dry sand or alcohol-resistant foam; avoid water to prevent HCl gas formation .
- First aid : For skin contact, rinse with water for ≥15 minutes; for inhalation, move to fresh air and seek medical attention if symptoms persist .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?
- Methodological Answer :
- Derivatization : Synthesize analogs by modifying the piperazine core (e.g., substituting the 2-aminoethyl group with fluorinated or aromatic moieties) .
- Biological assays : Test derivatives for receptor binding (e.g., α1-adrenolytic activity via in vitro vascular smooth muscle assays) or enzyme inhibition (e.g., kinase inhibition using fluorescence polarization) .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with target proteins, prioritizing derivatives with high binding scores for synthesis .
Q. What strategies are effective for resolving discrepancies in crystallographic data during structural refinement?
- Methodological Answer :
- Data validation : Use checkCIF to identify outliers (e.g., unusual bond lengths/angles) and re-examine diffraction images for artifacts .
- Refinement adjustments : Apply riding hydrogen models and isotropic displacement parameters for non-H atoms. For twinned crystals, use SHELXL’s TWIN/BASF commands .
- Cross-validation : Compare results with density functional theory (DFT)-optimized geometries to resolve ambiguities in electron density maps .
Q. How can hygroscopicity and stability challenges be addressed during long-term storage?
- Methodological Answer :
- Storage conditions : Use desiccators with silica gel or argon-filled, sealed vials to minimize moisture absorption. Monitor stability via periodic HPLC analysis .
- Lyophilization : For aqueous solutions, freeze-dry the compound to form a stable powder, and store at –20°C .
- Degradation studies : Perform accelerated stability testing (40°C/75% RH for 6 months) to identify degradation products (e.g., hydrolyzed ketones) using LC-MS .
Q. How should conflicting spectroscopic or synthetic yield data be analyzed to improve reproducibility?
- Methodological Answer :
- Controlled replication : Repeat reactions under identical conditions (solvent purity, temperature control ±1°C) to isolate variables .
- Advanced analytics : Use 2D NMR (e.g., HSQC, HMBC) to confirm peak assignments and rule out impurities. Compare XRD patterns with Cambridge Structural Database entries .
- Statistical analysis : Apply ANOVA to assess the impact of variables (e.g., catalyst type, reaction time) on yield, using JMP or R software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
